molecular formula C15H10Cl3NO B5714731 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide

3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide

Cat. No. B5714731
M. Wt: 326.6 g/mol
InChI Key: MJPURPLJOCPPAA-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, also known as CPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDA is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of a covalent bond between the active site of the enzyme and the acrylamide moiety of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. This covalent bond disrupts the normal function of the enzyme, leading to a decrease in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential therapeutic applications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potent inhibitory activity against several enzymes involved in the regulation of neurotransmitter levels in the brain. This makes 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide a valuable tool for the development of drugs for the treatment of several neurological disorders. However, one of the main limitations of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potential toxicity. 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is a member of the acrylamide family, which is known to exhibit neurotoxicity and carcinogenicity. Therefore, caution should be exercised when handling 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide in the laboratory.

Future Directions

There are several future directions for research on 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. One area of research is the development of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, which could lead to the development of more potent and selective inhibitors of enzymes involved in the regulation of neurotransmitter levels in the brain. Additionally, the potential toxicity of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide should be further investigated to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide involves the reaction between 3-chlorophenyl isocyanate and 2,5-dichlorophenyl amine in the presence of a base catalyst. The reaction proceeds through an isocyanate-amine coupling reaction to form the final product, 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. The yield of the reaction can be optimized by adjusting the reaction conditions, such as temperature, catalyst concentration, and reaction time.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main applications of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is in the field of drug discovery. 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and are targets for the development of drugs for the treatment of several neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-9-12(17)5-6-13(14)18/h1-9H,(H,19,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPURPLJOCPPAA-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide

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